Cas no 1191064-81-9 (Fmoc-NH-PEG9-CH2CH2COOH)

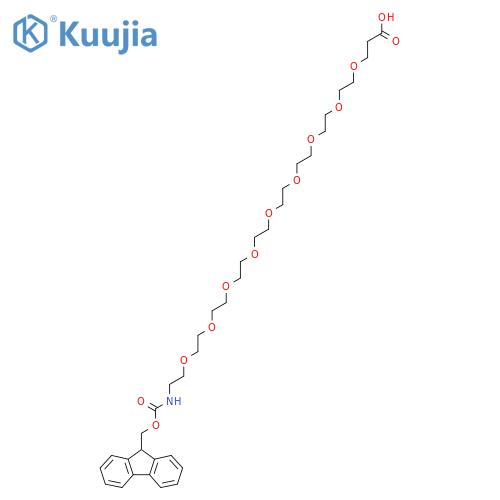

Fmoc-NH-PEG9-CH2CH2COOH structure

商品名:Fmoc-NH-PEG9-CH2CH2COOH

CAS番号:1191064-81-9

MF:C36H53NO13

メガワット:707.804932355881

MDL:MFCD28385470

CID:844726

PubChem ID:91757822

Fmoc-NH-PEG9-CH2CH2COOH 化学的及び物理的性質

名前と識別子

-

- Fmoc-NH-(PEG)9-CH2CH2COOH

- Fmoc-NH-(PEG)<SUB>9<

- SUB>CH<SUB>2<

- SUB>-CH<SUB>2<

- SUB>COOH

- Fmoc-N-amido-PEG9-acid

- Fmoc-NH-PEG9-CH2CH2COOH

- Fmoc-PEG9-ch2ch2cooh

- Fmoc-PEG9-propionic acid

- AK601807

- 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid

- 1191064-81-9

- DA-53333

- ZB0963

- DS-19738

- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oicacid

- 1-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3,6,9,12,15,18,21,24,27-NONAOXATRIACONTAN-30-OIC ACID

- AKOS025149530

- CS-0105335

- 1-(Fmoc-amino)-3,6,9,12,15,18,21,24,27-nonaoxa-30-triacontanoic Acid

- Fmoc-NH-PEG9-COOH

- MFCD28385470

- P50016

- BP-22601

- SY126883

- HY-130167

- Fmoc-NH-PEG9-acid

-

- MDL: MFCD28385470

- インチ: 1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39)

- InChIKey: NEESTRVILHNOJT-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 707.35169075g/mol

- どういたいしつりょう: 707.35169075g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 13

- 重原子数: 50

- 回転可能化学結合数: 33

- 複雑さ: 831

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 159

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.186±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(5.6 g/l)(25ºC)、

Fmoc-NH-PEG9-CH2CH2COOH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM248079-5g |

Fmoc-NH-PEG9-CH2CH2COOH |

1191064-81-9 | 95%+ | 5g |

$969 | 2023-11-23 | |

| abcr | AB512807-5 g |

Fmoc-PEG9-CH2CH2COOH, 95%; . |

1191064-81-9 | 95% | 5g |

€1492.90 | 2023-06-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22601-500mg |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |

1191064-81-9 | 98% | 500mg |

4702CNY | 2021-05-08 | |

| Alichem | A449038605-5g |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |

1191064-81-9 | 97% | 5g |

$2640.00 | 2023-09-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024706-100mg |

Fmoc-NH-PEG9-CH2CH2COOH |

1191064-81-9 | 97% | 100mg |

¥207 | 2023-09-10 | |

| Ambeed | A184757-1g |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |

1191064-81-9 | 98% | 1g |

$115.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RZ721-1g |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |

1191064-81-9 | 97% | 1g |

5990CNY | 2021-05-08 | |

| Key Organics Ltd | DS-19738-100MG |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31-decaoxa-4-azatetratriacontan-34-oic acid |

1191064-81-9 | >97% | 100mg |

£91.45 | 2025-02-08 | |

| MedChemExpress | HY-130167-100mg |

Fmoc-NH-PEG9-CH2CH2COOH |

1191064-81-9 | 100mg |

¥150 | 2024-04-20 | ||

| ChemScence | CS-0105335-5g |

Fmoc-NH-PEG9-CH2CH2COOH |

1191064-81-9 | 96.15% | 5g |

$999.0 | 2022-04-28 |

Fmoc-NH-PEG9-CH2CH2COOH 関連文献

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

1191064-81-9 (Fmoc-NH-PEG9-CH2CH2COOH) 関連製品

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1191064-81-9)Fmoc-NH-PEG9-CH2CH2COOH

清らかである:99%

はかる:5g

価格 ($):510.0